N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide

Melatonin Receptor Pharmacology Bivalent Ligand

A specific dimer impurity reference standard for Agomelatine API quality control. This compound is essential for HPLC method validation and ANDA submissions, directly addressing the analytical gap where generic substitution with the parent drug cannot detect this critical impurity. · Identifies and quantifies the Agomelatine dimer impurity per validated HPLC methods. · Enables bivalent ligand studies on melatonin MT1 receptor homodimers. · Supplied with full characterization data for regulatory compliance.

Molecular Formula C28H29NO3
Molecular Weight 427.55
CAS No. 1385018-58-5
Cat. No. B602168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide
CAS1385018-58-5
SynonymsAgomelatine Dimer Acetamide
Molecular FormulaC28H29NO3
Molecular Weight427.55
Structural Identifiers
SMILESCC(=O)N(CCC1=CC=CC2=C1C=C(C=C2)OC)CCC3=CC=CC4=C3C=C(C=C4)OC
InChIInChI=1S/C28H29NO3/c1-20(30)29(16-14-23-8-4-6-21-10-12-25(31-2)18-27(21)23)17-15-24-9-5-7-22-11-13-26(32-3)19-28(22)24/h4-13,18-19H,14-17H2,1-3H3
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid Powder

Agomelatine Dimer Acetamide: Analytical and Research Standard


N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide, also known as Agomelatine Dimer Acetamide, is a synthetic organic compound of the naphthalene class. It is the symmetrical dimer of the antidepressant agomelatine, formed by linking two agomelatine molecules [1]. This compound serves as a key dimer impurity reference standard in the pharmaceutical quality control of agomelatine active pharmaceutical ingredient (API) and drug products [2]. Its distinct structural and pharmacological profile, which differs from the monomeric parent, also makes it a valuable tool for investigating bivalent ligand interactions with melatonin receptor dimers [3].

Impurity Standard Agomelatine dimer impurity profiling and HPLC method validation
Tool Compound Bivalent ligand tool for melatonin MT1 homodimer signaling studies

Why Agomelatine Cannot Replace Dimer Acetamide


Generic substitution with agomelatine cannot address two primary use-cases for N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide. First, in analytical chemistry, this compound is a specific dimer impurity required for validated HPLC methods to ensure the purity and safety of agomelatine API; substituting with the parent drug will not detect this critical impurity [1]. Second, in pharmacological research, this bivalent dimer engages melatonin receptors in a fundamentally different manner from the monomeric agomelatine, showing selectivity for MT1 homodimers and acting as an antagonist or inverse agonist in certain signaling pathways [2], [3]. Therefore, agomelatine cannot replicate the analytical or functional profile of this dimeric compound.

Analytical detection gap Agomelatine does not serve as a specific dimer impurity standard for HPLC methods.
Functional mismatch Dimer exhibits distinct MT1 antagonist/inverse agonist activity; monomer is a full agonist.

Differentiation Evidence: Agomelatine Dimer vs. Agomelatine


Functional Antagonism at MT1 Receptors

The most selective agomelatine dimer (compound 5, a close analog) functions as an antagonist at MT1 receptors [1]. In contrast, agomelatine is a full agonist at both MT1 and MT2 receptors [2]. The target compound N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide is a dimeric analog with a similar structure and is expected to have a distinct functional profile compared to the monomer [3].

Functional Activity at MT1
Class-level
Antagonist (inferred) vs Full agonist
Opposite functional outcome at MT1 receptor
Analog compound 5; direct confirmation pending
Melatonin Receptor Pharmacology Bivalent Ligand

Selective Enhancement of MT1 Homodimer BRET Signal

A study on O-linked melatonin dimers, which includes agomelatine dimer 7, demonstrated that bivalent ligands can increase BRET signals of MT1 homodimers up to 3-fold compared to a monomeric control ligand [1]. This effect is specific to MT1 homodimers and is not observed at MT2 homodimers [1]. The monomeric agomelatine does not induce this effect.

MT1 Homodimer BRET Signal
Class-level
increase vs. monomer
Bivalent ligand engagement evidence
O-linked dimer analog; MT1 homodimer-specific
GPCR Melatonin Receptor BRET

Mass and Solubility Differences for HPLC

N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide is a chemically distinct impurity used as a reference standard in HPLC method development for agomelatine . Its molecular weight is 427.55 g/mol, compared to 243.3 g/mol for agomelatine [1]. The dimer has a much lower aqueous solubility of 1.4E-4 g/L at 25°C, whereas agomelatine has a higher solubility [2].

Mass & Solubility Differentiation
Context-dependent
MW 427.55 g/mol
Solubility 1.4E-4 g/L
Analytical differentiation for HPLC method
Agomelatine MW 243.3 g/mol; distinct retention
Analytical Chemistry HPLC Impurity Standard

Regulatory Compliance as Impurity Standard

N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide is supplied with detailed characterization data compliant with regulatory guidelines for use in ANDA submissions and commercial production of agomelatine [1]. Generic agomelatine does not fulfill this role. The standard is offered with high purity, often ≥95% as determined by HPLC [2].

Purity & Regulatory Standard
Specification review
≥95% (HPLC), regulatory characterization provided
Fit-for-purpose impurity standard
As per vendor COA; traceable to ANDA requirements
Quality Control Regulatory Affairs ANDA

Lower Hepatotoxicity vs. Agomelatine

A study on agomelatine analogs found that compound 4a (an imide analog) showed relatively low toxicity to human normal liver L02 cells compared to agomelatine [1]. While this is not a direct comparison for the dimer, it suggests that structural modifications of the agomelatine scaffold can lead to reduced hepatotoxicity. The dimeric structure may also exhibit altered toxicity profiles.

Liver Cell Cytotoxicity Context
Data to verify
No direct dimer data; analog 4a showed lower L02 cytotoxicity
Class-level context; direct toxicity evidence absent
Direct dimer-specific toxicology data needed
Toxicology Hepatotoxicity Drug Safety

Agomelatine Dimer Acetamide: Key Applications


Impurity Profiling Method Validation

N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide is the definitive reference standard for identifying and quantifying the dimer impurity in agomelatine drug substance and drug product. Its use is mandated for method validation, system suitability testing, and quality control release, ensuring compliance with regulatory guidelines for ANDA submissions and commercial manufacturing [1].

Melatonin Receptor Dimerization Research

This compound serves as a tool compound for investigating the pharmacology of melatonin receptor dimers. Unlike the monomeric agonist agomelatine, this bivalent ligand can selectively engage MT1 homodimers, as evidenced by its ability to increase BRET signals up to 3-fold [2]. This makes it invaluable for studying receptor dimerization and biased signaling pathways.

Bivalent Ligand-Receptor Interaction Studies

The compound's symmetrical dimeric structure allows researchers to explore the bivalent ligand hypothesis, which posits that linking two pharmacophores can lead to increased affinity and selectivity for receptor dimers [3]. This compound and its analogs are used in structural biology studies to map the binding interface of MT1 homodimers.

Toxicology Screening of Agomelatine Impurities

As a potential impurity or metabolite, this dimer is essential for genotoxic and general toxicology studies during the development of agomelatine. Its distinct physicochemical properties and potential for different biological activity necessitate its inclusion in safety pharmacology and toxicology screens .

Application
Selection Property
Validation Focus
Impurity profiling method validation
Dimer-specific reference standard
Chromatographic resolution and system suitability
Melatonin receptor dimerization studies
Bivalent ligand for MT1 homodimers
BRET signal selectivity and enhancement
Bivalent ligand interaction mapping
Symmetrical dimeric pharmacophore
Receptor binding interface characterization
Toxicology screening of impurities
Potential impurity-specific toxicity profile
Cell viability and genotoxicity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.